molecular formula C22H27ClN6O3S2 B4624901 isopropyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

isopropyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B4624901
M. Wt: 523.1 g/mol
InChI Key: XBGPNXYOFRYXSS-UHFFFAOYSA-N
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Description

Isopropyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H27ClN6O3S2 and its molecular weight is 523.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 522.1274588 g/mol and the complexity rating of the compound is 737. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Tandem Transformations

Research by Pokhodylo et al. (2010) explores novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. This study indicates the versatility of related thiophene compounds in synthesizing new heterocyclic structures, potentially including the mentioned compound. The reactions studied did not yield tetrazole derivatives but led to derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one, showcasing the compound's role in synthesizing complex heterocyclic systems (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Heterocyclic Synthesis Applications

Mohareb et al. (2004) discuss the reactivity of thiophenylhydrazonoacetates toward various nitrogen nucleophiles to yield a range of heterocyclic compounds. This work illustrates the potential applications of similar compounds in synthesizing diverse heterocycles, such as pyrazole, isoxazole, and pyrimidine derivatives, highlighting the compound's significance in medicinal chemistry and drug discovery (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Synthesis of Methyl 3,4-Dihydro-4-Oxo-1H-2-Benzothiopyran-3-Carboxylate

Scrowston and Shaw (1976) detail the synthesis of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related compounds through Dieckmann cyclisation, indicating the synthetic versatility of thiophene derivatives. This research underscores the potential of such compounds in synthesizing various thiopyran and thiophene-based compounds with potential biological activity (Scrowston & Shaw, 1976).

Reactions with Arylidenemalononitriles

Youssef (2009) explores the reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with arylidenemalononitriles to yield benzothieno[2,3-d]pyrimidine derivatives. This study demonstrates the compound's utility in the synthesis of complex molecules with potential pharmacological properties, illustrating its role in the development of new therapeutic agents (Youssef, 2009).

properties

IUPAC Name

propan-2-yl 2-[[2-[[5-(4-chloro-1-methylpyrazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O3S2/c1-5-29-19(18-14(23)10-28(4)27-18)25-26-22(29)33-11-16(30)24-20-17(21(31)32-12(2)3)13-8-6-7-9-15(13)34-20/h10,12H,5-9,11H2,1-4H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGPNXYOFRYXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C)C4=NN(C=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
isopropyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
isopropyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
isopropyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
isopropyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
isopropyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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